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molecular formula C17H16O4 B1143003 (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 178445-80-2

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No. B1143003
M. Wt: 284.31
InChI Key:
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Patent
US06133456

Procedure details

Prepared in a similar manner as (4) from piperonal. Crude solids (26.7 g, 100%) were carried on directly to the next reaction step without chromatographic purification or characterization.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Crude solids
Quantity
26.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=2)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1C(C=O)=CC2OCOC=2C=1>>[OH:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[C:13](=[O:14])[CH:12]=[CH:11][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:10][O:2][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC(=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Two
Name
Crude solids
Quantity
26.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
directly to the next reaction step
CUSTOM
Type
CUSTOM
Details
without chromatographic purification or characterization

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(C=CC2=CC3=C(C=C2)OCO3)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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